molecular formula C14H16F3NO B5398910 N-(1-propylcyclopropyl)-2-(2,3,4-trifluorophenyl)acetamide

N-(1-propylcyclopropyl)-2-(2,3,4-trifluorophenyl)acetamide

Cat. No. B5398910
M. Wt: 271.28 g/mol
InChI Key: HIDHWZUFWCEBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propylcyclopropyl)-2-(2,3,4-trifluorophenyl)acetamide, commonly known as UMB 425, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Mechanism of Action

UMB 425 acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, protein trafficking, and cell survival. By blocking the activity of the sigma-1 receptor, UMB 425 can modulate the activity of other receptors in the brain, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
UMB 425 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the promotion of cell survival. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of UMB 425 is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to study the role of this receptor in various cellular processes. However, one limitation of UMB 425 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for the study of UMB 425. One direction is to explore its potential use in the treatment of various medical conditions, such as depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, in order to better understand how it modulates the activity of various receptors in the brain. Additionally, future studies could investigate the potential use of UMB 425 in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of UMB 425 involves the reaction of 2,3,4-trifluoroacetophenone with cyclopropylmethylamine in the presence of a catalyst. The resulting product is then reacted with propyl iodide to form UMB 425.

Scientific Research Applications

UMB 425 has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. It has been shown to modulate the activity of certain receptors in the brain, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

N-(1-propylcyclopropyl)-2-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-2-5-14(6-7-14)18-11(19)8-9-3-4-10(15)13(17)12(9)16/h3-4H,2,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHWZUFWCEBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)NC(=O)CC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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